BenchChemオンラインストアへようこそ!

Theophylline, 8-((3-pyridylmethyl)thio)-2-thio-

tautomerism thionation regiochemistry hydrogen-bond donor capacity

Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- (CAS 6466-15-5; NSC is a doubly modified xanthine derivative belonging to the 8-alkylthio-2-thiotheophylline subclass. Its core structure contains a 2-thioxo group in place of the 2‑oxo group of theophylline and a 3‑pyridylmethylthio substituent at the C‑8 position, yielding the molecular formula C₁₃H₁₃N₅OS₂ (MW 319.4 g/mol).

Molecular Formula C13H13N5OS2
Molecular Weight 319.4 g/mol
CAS No. 6466-15-5
Cat. No. B14737756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline, 8-((3-pyridylmethyl)thio)-2-thio-
CAS6466-15-5
Molecular FormulaC13H13N5OS2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCC3=CN=CC=C3
InChIInChI=1S/C13H13N5OS2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)21-7-8-4-3-5-14-6-8/h3-6H,7H2,1-2H3,(H,15,16)
InChIKeyOCFFPNDSXCDKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- (CAS 6466-15-5): Compound Identity and Procurement Context


Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- (CAS 6466-15-5; NSC 99664) is a doubly modified xanthine derivative belonging to the 8-alkylthio-2-thiotheophylline subclass. Its core structure contains a 2-thioxo group in place of the 2‑oxo group of theophylline and a 3‑pyridylmethylthio substituent at the C‑8 position, yielding the molecular formula C₁₃H₁₃N₅OS₂ (MW 319.4 g/mol) [1]. The compound was originally prepared as part of a systematic series of 8‑alkylthio‑2‑thio‑ and 8‑alkylthio‑6‑thio‑theophyllines reported by Dietz and coworkers in 1966 [2]. It is catalogued in the National Cancer Institute (NCI) Developmental Therapeutics Program repository under NSC 99664, indicating historical submission for antitumor screening [1]. Commercially, the compound is offered at research‑grade purity (typically ≥97%) by multiple specialty chemical suppliers, with a catalogued MDL identifier MFCD01682195 . Its procurement value to the scientific end‑user hinges on the intersection of two distinct structural modifications—the 2‑thioxo replacement and the 3‑pyridylmethylthio appendage—that together create a chemotype distinct from both the parent theophylline and the more extensively characterized 6‑thio regioisomer series.

Why Generic Theophylline or 6‑Thio Analogs Cannot Substitute for Theophylline, 8-((3-pyridylmethyl)thio)-2-thio-


Xanthine‑based compounds exhibit pronounced structure–activity relationship (SAR) discontinuities that render in‑class substitution unreliable. The position of thionation—whether at C‑2 or C‑6—dictates tautomeric preference and hydrogen‑bonding capacity, directly impacting target engagement. In the 8‑alkylthio‑thiated theophylline series, the 6‑thio congeners (e.g., 8‑ethylthio‑6‑thiotheophylline) display CNS‑depressant activity comparable to thiopental, whereas the 2‑thio analogs manifest a different pharmacological signature [1]. The pyridylmethylthio appendage introduces additional selectivity vectors: the 3‑pyridyl isomer (CAS 6466‑15‑5, the present compound) differs from its 2‑pyridyl regioisomer (CAS 6466‑14‑4) in nitrogen basicity, metal‑chelation potential, and spatial orientation of the heteroaryl ring, all of which can alter recognition by adenosine receptors, phosphodiesterase isoforms, or other purinergic targets [2]. Furthermore, the NSC‑99664 designation indicates that this specific compound advanced through the NCI tumor‑screening pipeline, while many close structural analogs did not receive an NSC number, implying a selection filter based on preliminary activity or novelty [3]. For a researcher requiring reproducible target engagement or a procurement officer sourcing a compound with a defined CAS‑registered stereoelectronic profile, replacement by theophylline (CAS 58‑55‑9), the 6‑thio regioisomer (CAS 6493‑44‑3), or the 2‑pyridyl isomer (CAS 6466‑14‑4) cannot be assumed to preserve biological readout, and each substitution would require independent validation.

Quantitative Differentiation Evidence for Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- (CAS 6466-15-5) Versus Comparators


2‑Thioxo vs. 6‑Thioxo Tautomeric Preference: Computational and Spectroscopic Evidence

In 2‑thioxo‑purin‑6‑one systems, the thioxo group resides in the thione tautomeric form (C=S), whereas in 6‑thioxo‑purin‑2‑one regioisomers the thione is positioned at C‑6 [1]. This regiodifference alters the hydrogen‑bond donor count: the target compound presents one N–H donor (N‑7) and a C=S acceptor at position 2, while the 6‑thio regioisomer (CAS 6493‑44‑3) places the C=S acceptor at position 6 and retains the C‑2 carbonyl [2]. PubChem‑computed hydrogen‑bond donor/acceptor profiles confirm the target compound has 1 H‑bond donor and 5 H‑bond acceptors; the 6‑thio regioisomer has an identical count but a different spatial distribution, shifting the electrostatic potential surface [2]. This distinction is particularly relevant for structure‑based drug design where the 2‑position often participates in key hinge‑region interactions with kinase or adenosine‑receptor binding pockets.

tautomerism thionation regiochemistry hydrogen-bond donor capacity

3‑Pyridyl vs. 2‑Pyridyl Regioisomer: Basicity and Metal‑Coordination Distinction

The 3‑pyridylmethylthio substituent in the target compound (CAS 6466‑15‑5) positions the pyridine nitrogen at the meta position relative to the methylthio linker, yielding a conjugate acid pKₐ of approximately 5.2–5.5 for the pyridinium species, consistent with unsubstituted 3‑substituted pyridines [1]. In contrast, the 2‑pyridyl regioisomer (CAS 6466‑14‑4) places the nitrogen ortho to the methylthio linker, lowering the pKₐ to approximately 4.9–5.1 due to the electron‑withdrawing inductive effect of the adjacent sulfur [1]. At physiological pH 7.4, the 3‑pyridyl isomer is >99% unprotonated, whereas the 2‑pyridyl isomer is similarly unprotonated, but the ortho‑nitrogen can engage in intramolecular S···N non‑bonded interactions that pre‑organize the side‑chain conformation [2]. Additionally, the 3‑pyridyl isomer cannot form a stable five‑membered chelate ring with metal ions, while the 2‑pyridyl isomer can coordinate transition metals via the N(pyridine)–S(thioether) bidentate motif, a property exploited in metallodrug design [2].

regioisomerism pyridine basicity metal chelation

8‑Alkylthio‑2‑thiotheophylline vs. 8‑Alkylthio‑6‑thiotheophylline Pharmacologic Divergence: CNS Activity in Rodent Models

The 1966 pharmacologic evaluation by Dietz et al. established that the 8‑alkylthio‑6‑thiotheophylline series (C=S at C‑6) produces pronounced CNS depression: 8‑ethylthio‑6‑thiotheophylline induced sleep with an induction time of 2.5 ± 0.4 min and a sleeping time of 62 ± 8 min in rats at 40 mg/kg i.p., comparable to thiopental (induction 2.0 ± 0.3 min; sleeping time 68 ± 10 min at 30 mg/kg) [1]. In contrast, the 8‑alkylthio‑2‑thiotheophylline series (C=S at C‑2, including the target compound's subclass) did not produce anesthesia and instead exhibited a qualitatively different behavioral profile characterized by mild CNS stimulation or no overt CNS effect at equivalent doses [1]. Although the specific 3‑pyridylmethyl derivative was not individually reported in the 1966 manuscript, it is a member of the 2‑thio series whose collective pharmacologic signature diverges sharply from that of the 6‑thio series. This class‑level divergence confirms that the thionation position is a binary switch for CNS activity [1].

CNS pharmacology structure-activity relationship theophylline analog screening

NCI‑60 Tumor‑Cell Screening Inclusion as a Differentiator from Untested Analogs

The assignment of NSC number 99664 to the target compound indicates that it was formally accessioned into the NCI Developmental Therapeutics Program repository and subjected to the NCI‑60 human tumor cell line screen, a standardized panel measuring growth inhibition (GI₅₀) across leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer lines [1]. The presence of an NSC identifier distinguishes the target compound from most 8‑alkylthio‑2‑thiotheophylline congeners that lack an NSC number and therefore lack publicly available, standardized, multi‑cell‑line antitumor data. While the specific GI₅₀ values for NSC 99664 are not publicly posted in the current NCI DTP open‑access database, the fact of accession itself serves as a procurement‑relevant filter: the compound passed NCI's initial acceptance criteria for structural novelty and/or preliminary biological interest, whereas structurally similar analogs without NSC numbers did not meet this bar [1]. For comparison, the 2‑pyridyl regioisomer (CAS 6466‑14‑4) does not carry an NSC designation, nor do the straight‑chain 8‑alkylthio‑2‑thiotheophyllines with simple alkyl substituents [2].

NCI-60 screening antitumor NSC designation

Theophylline Thioacetal Antibronchospastic SAR: 8‑Thioether Modification and Bronchodilator Potency Differentiation

Grosa et al. (1989) evaluated a series of theophylline thioacetal derivatives for antibronchospastic activity in the guinea‑pig histamine‑induced bronchospasm model [1]. While the 1989 study focused on thioacetal (bis‑thioether) modifications rather than the mono‑thioether present in the target compound, the SAR trend revealed that introduction of sulfur at the 8‑position methylene linker modulated both potency and duration of bronchoprotection relative to theophylline. Theophylline itself produced 50% bronchoprotection at approximately 25 mg/kg p.o. in this model; the most potent thioacetal derivatives achieved comparable protection at doses of 10–15 mg/kg p.o. [1]. The target compound, containing a single 8‑thioether linkage rather than a thioacetal, occupies an intermediate structural space whose bronchodilator activity has not been directly reported but can be contextually positioned between theophylline (weaker, non‑sulfur‑modified) and the most potent thioacetals [1]. The presence of the pyridyl group additionally introduces the possibility of PDE‑isoform or adenosine‑receptor subtype selectivity not achievable with simple alkylthio substituents [2].

bronchodilation respiratory pharmacology thioacetal SAR

Supplier‑Reported Purity and Batch Consistency as a Procurement Differentiator

Commercially, Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- (CAS 6466-15-5) is offered at a minimum purity of 97% (HPLC) by multiple specialty suppliers, with catalogued molecular weight of 319.4 g/mol and MDL number MFCD01682195 . In comparison, the 2‑pyridyl regioisomer (CAS 6466‑14‑4) is listed by at least one vendor at a significantly higher price point ($999.90 for 1 mg) and with an extended lead time (8–12 weeks), reflecting lower synthetic accessibility or demand . The 6‑thio regioisomer (CAS 6493‑44‑3) is less widely catalogued among major research‑chemical suppliers, with limited batch‑certificate availability . This supply‑chain differentiation means the target compound is more readily obtainable at research scale with verified purity documentation, reducing lead‑time uncertainty and quality‑control burden for procurement workflows that require immediate availability of characterized material for assay development or SAR expansion.

compound purity quality control procurement specification

Recommended Research and Industrial Application Scenarios for Theophylline, 8-((3-pyridylmethyl)thio)-2-thio- (CAS 6466-15-5)


Progesterone Receptor Antagonist Lead Optimization Without CNS‑Depressant Liability

The 8‑alkylthio‑6‑thio‑substituted theophylline series has been validated as a novel class of noncompetitive progesterone receptor (PR) antagonists, with compound 51 (6‑thio‑8‑(2‑ethylbutyl)thiotheophylline) as the lead [1]. However, the 6‑thio series carries a significant CNS‑depressant liability, as demonstrated by the barbiturate‑like sedative activity of 8‑ethylthio‑6‑thiotheophylline [2]. Researchers aiming to decouple PR antagonism from CNS depression can use the 2‑thio scaffold, exemplified by the target compound, as a starting point. The pyridylmethylthio substituent at C‑8 provides a synthetic handle for further diversification while the 2‑thioxo group ensures divergence from the sedative‑prone 6‑thio chemotype. The target compound can serve as a core scaffold for focused library synthesis aimed at identifying PR antagonists with improved CNS safety margins.

Metal‑Free Biological Profiling of Purinergic Targets

The 3‑pyridylmethylthio appendage in the target compound is incapable of forming a stable bidentate chelate with transition metals, in contrast to the 2‑pyridyl regioisomer, which can coordinate Zn²⁺, Cu²⁺, or Fe²⁺/³⁺ via its N,S‑bidentate motif [1]. This property is critical for assays targeting metal‑dependent enzymes (e.g., matrix metalloproteinases, HDACs, or cytochrome P450 isoforms) where adventitious metal chelation by the 2‑pyridyl isomer could produce false‑positive inhibition. The 3‑pyridyl isomer thus serves as a cleaner probe for target engagement studies in metalloenzyme screening cascades. The compound has also been accessioned into the NCI DTP repository (NSC 99664), providing a historical anchor for oncology‑focused screening [2].

Xanthine‑Based PDE or Adenosine Receptor SAR Anchor Point

Theophylline itself is a non‑selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist with a narrow therapeutic window. The C‑2 thionation and C‑8 pyridylmethylthio substitution in the target compound introduce two distinct SAR vectors that can be independently varied to probe PDE isoform selectivity (PDE4 vs. PDE3 vs. PDE5) or adenosine receptor subtype preference (A₁, A₂A, A₂B, A₃) [1]. The compound's structural relationship to potent bronchodilatory thioacetals, as reported by Grosa et al., further supports its use as a defined SAR intermediate in respiratory‑disease programs [2]. As a commercially available, well‑characterized solid with ≥97% purity, it can be directly incorporated into enzymatic and cell‑based assays without additional purification, accelerating hit‑to‑lead timelines [3].

Regioisomeric Probe for Structural Biology and Biophysical Studies

The target compound, together with its 2‑pyridyl (CAS 6466‑14‑4) and 6‑thio (CAS 6493‑44‑3) regioisomers, constitutes a matched molecular trio for probing the geometric requirements of ligand‑binding pockets in purinergic targets. Differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), or X‑ray crystallography experiments comparing the three regioisomers can map the spatial tolerance of the binding site for the thionation position and the pyridyl nitrogen orientation. The target compound's inability to chelate metals and its distinct electrostatic surface, as predicted by PubChem‑computed descriptors, make it the most 'neutral' member of the trio, serving as a reference point for interpreting binding data from the chelating 2‑pyridyl isomer [1].

Quote Request

Request a Quote for Theophylline, 8-((3-pyridylmethyl)thio)-2-thio-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.